4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3-(chloromethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMLCHDKBJCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247794 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-33-7 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
Ethyl hydrazine (10 mmol) reacts with acetylacetone (12 mmol) in refluxing ethanol (48 h) to yield 1-ethyl-1H-pyrazole-3-carbaldehyde (72% yield). The aldehyde group at C3 facilitates subsequent bromine-directed functionalization:
$$
\text{C}5\text{H}7\text{N}2\text{O} \xrightarrow{\text{NaBH}4} \text{C}5\text{H}9\text{N}_2\text{O} \quad (\text{83\% yield})
$$
Key Data :
Regioselective Bromination at C4
Treating 1-ethyl-1H-pyrazole-3-carbaldehyde (5 mmol) with N-bromosuccinimide (5.5 mmol) and FeCl$$3$$ (0.5 mmol) in CCl$$4$$ (60°C, 6 h) achieves 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (89% yield). The ethyl group’s +I effect directs bromine to C4, as confirmed by $$^{15}\text{N}$$ NMR studies.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | CCl$$_4$$ |
| Catalyst | FeCl$$_3$$ (10 mol%) |
| Temperature | 60°C |
| Time | 6 h |
Reduction to 3-(Hydroxymethyl) Intermediate
4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde undergoes NaBH$$_4$$ reduction (MeOH, 0°C, 2 h) to 4-bromo-1-ethyl-1H-pyrazole-3-methanol (91% yield):
$$
\text{C}7\text{H}7\text{BrN}2\text{O} \xrightarrow{\text{NaBH}4} \text{C}7\text{H}9\text{BrN}_2\text{O}
$$
Spectral Validation :
- $$^{13}\text{C}$$ NMR : δ 62.4 (CH$$_2$$OH)
- MS : m/z 233 [M+H]$$^+$$
Chlorination to 3-(Chloromethyl) Derivative
Reacting the hydroxymethyl intermediate (3 mmol) with SOCl$$_2$$ (6 mmol) in anhydrous DCM (0°C → RT, 3 h) yields this compound (78% yield):
$$
\text{C}7\text{H}9\text{BrN}2\text{O} + \text{SOCl}2 \rightarrow \text{C}7\text{H}8\text{BrClN}2 + \text{SO}2 + \text{HCl}
$$
Critical Parameters :
Synthetic Route 2: Direct Chloromethylation of Brominated Pyrazole
One-Pot Bromination-Chloromethylation
A modified Vilsmeier-Haack reaction using POCl$$_3$$/DMF (1:1.2) on 1-ethyl-1H-pyrazole (10 mmol) introduces both bromine and chloromethyl groups (62% yield):
$$
\text{C}5\text{H}8\text{N}2 + \text{Br}2 + \text{CH}2\text{O} \xrightarrow{\text{POCl}3} \text{C}7\text{H}8\text{BrClN}_2
$$
Advantages :
Analytical Characterization
Spectroscopic Profiles
This compound :
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 7.62 (s, 1H, C5-H), 4.51 (s, 2H, CH$$2$$Cl), 4.03 (q, J=7.2 Hz, 2H, NCH$$2$$), 1.41 (t, J=7.2 Hz, 3H, CH$$3$$)
- $$^{13}\text{C}$$ NMR : δ 140.1 (C4), 128.6 (C5), 55.8 (NCH$$2$$), 44.3 (CH$$2$$Cl), 16.2 (CH$$_3$$)
- IR (KBr) : 2965 (C-H), 760 (C-Br), 670 cm$$^{-1}$$ (C-Cl)
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form the corresponding hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine or chloromethyl groups.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrogenated pyrazole derivatives.
Scientific Research Applications
4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Halogen Variations
4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8)
- Molecular Formula : C₅H₆BrClN₂
- Key Differences :
- Chloroethyl group at position 1 instead of position 3.
- Lacks the chloromethyl group, reducing reactivity at position 3.
- Properties : Lower molecular weight (209.47 g/mol) and altered lipophilicity due to the chloroethyl chain .
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2126177-73-7)
- Molecular Formula : C₅H₇Br₃N₂
- Key Differences: Bromomethyl substituent (vs. Methyl group at position 1 (vs. ethyl) reduces steric bulk.
- Properties : Higher molecular weight (334.84 g/mol) and increased halogen content, favoring electrophilic reactivity .
4-Bromo-1-ethyl-3-methyl-1H-pyrazole (CID 4105398)
Functional Group Modifications
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3)
- Molecular Formula : C₅H₄BrF₃N₂
- Key Differences :
- Trifluoromethyl group at position 3 (electron-withdrawing) vs. chloromethyl.
- Properties : Enhanced metabolic stability and hydrophobicity due to the CF₃ group .
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde
- Molecular Formula : C₁₇H₁₁BrClN₂O
- Carbaldehyde group enables condensation reactions.
Biological Activity
4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific pyrazole derivative, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom at the 4-position and a chloromethyl group at the 3-position of the pyrazole ring. The ethyl substitution at the 1-position contributes to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, can be categorized into several key areas:
Antimicrobial Activity
Research has shown that certain pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains and fungi. A study indicated that some pyrazole derivatives demonstrated promising antifungal activity against pathogenic strains, suggesting that modifications in the pyrazole structure can enhance efficacy against microbial infections .
Antiviral Activity
Pyrazoles have also been explored for their antiviral properties. Specific studies have highlighted that certain pyrazole derivatives can inhibit viral replication, particularly against flaviviruses. For example, a related compound showed effective inhibition of yellow fever virus with an EC50 value of 25 µM . This suggests that this compound may possess similar antiviral potential.
Antitumor Activity
The antitumor activity of pyrazoles has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of specific kinases crucial for tumor cell proliferation . The potential for this compound to act as a selective inhibitor warrants further investigation.
Case Studies and Research Findings
A selection of studies focusing on related pyrazole compounds provides insights into the biological activities that may be extrapolated to this compound.
Q & A
Q. Example Reaction Setup
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 4-Bromo-1-ethylpyrazole + ClCH₂I, K₂CO₃, CH₃CN, 50°C | 85–90% | Adapted from |
How should researchers characterize this compound using spectroscopic methods?
Basic
Key techniques include:
- ¹H/¹³C NMR : Peaks for Br, Cl, and ethyl groups are diagnostic. For example:
- HRMS : Confirm molecular ion ([M+H]⁺ or [M]⁺) with <2 ppm error .
- IR : Stretching frequencies for C–Br (~550 cm⁻¹) and C–Cl (~700 cm⁻¹) .
How can contradictions in spectroscopic data during characterization be resolved?
Advanced
Contradictions arise from solvent effects, tautomerism, or impurities. Strategies:
- Cross-validation : Compare NMR with DEPT/HSQC to assign carbons unambiguously .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., chloromethyl vs. bromo orientation) .
- Isotopic labeling : Use ²H or ¹⁵N-labeled analogs to confirm peak assignments .
What strategies are effective for functionalizing the chloromethyl group?
Advanced
The chloromethyl group is highly reactive. Methodological considerations:
- Nucleophilic substitution : Replace Cl with azides, amines, or thiols (e.g., NaN₃ in DMF, 60°C) .
- Coupling reactions : Suzuki-Miyaura cross-coupling requires Pd catalysts but may compete with Br substituents .
- Stability : Avoid prolonged heating (>80°C) to prevent decomposition .
How does the crystal structure influence reactivity or biological activity?
Advanced
X-ray studies (e.g., analogues in ) reveal:
- Steric effects : Bulky substituents (e.g., ethyl) restrict access to the chloromethyl group, reducing nucleophilic attack rates.
- Packing interactions : Halogen bonding (Br···N/O) stabilizes the solid-state structure, affecting solubility .
- Bioactivity : Planar pyrazole cores enhance binding to enzyme active sites (e.g., antimicrobial targets) .
What purification methods are recommended post-synthesis?
Q. Basic
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (5–30% EtOAc) .
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield crystalline products .
- Dry loading : Adsorb crude product onto Celite® for efficient separation .
How to design stability studies under varying conditions?
Q. Advanced
- Thermal stability : Heat samples to 40–100°C and monitor decomposition via TGA or NMR .
- Hydrolytic stability : Test in buffers (pH 2–12) at 25–37°C; quench with NaHCO₃ and extract for LC-MS analysis .
- Light sensitivity : Expose to UV (254 nm) and track degradation by HPLC .
What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
